

Synthesis of tert-Butyl Ethyl(2-hydroxyethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

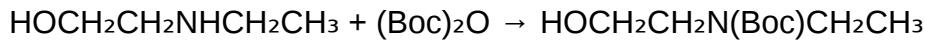
Compound Name:	tert-Butyl ethyl(2-hydroxyethyl)carbamate
Cat. No.:	B136270

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **tert-butyl ethyl(2-hydroxyethyl)carbamate**, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology follows a two-step reaction pathway commencing with the selective N-ethylation of ethanolamine to yield N-ethylethanolamine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group. This guide provides detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview


The synthesis of the target compound, **tert-butyl ethyl(2-hydroxyethyl)carbamate**, from ethanolamine is most effectively achieved through a two-step process. The primary challenge in this synthesis is the selective mono-N-alkylation of ethanolamine, as the formation of the disubstituted product is a common side reaction. To circumvent this, a phase-transfer catalysis (PTC) system is employed for the N-ethylation step, which has been shown to favor mono-alkylation. The subsequent N-Boc protection of the secondary amine, N-ethylethanolamine, is a standard and high-yielding transformation.

The overall reaction scheme is as follows:

Step 1: N-Ethylation of Ethanolamine

Step 2: N-Boc Protection of N-Ethylethanolamine

Experimental Protocols

Step 1: Synthesis of N-Ethylethanolamine

This procedure is adapted from methodologies for the selective N-alkylation of ethanolamine under phase-transfer catalysis conditions.[\[1\]](#)[\[2\]](#)

Materials and Reagents:

- Ethanolamine
- Ethyl bromide
- Potassium hydroxide (KOH)
- Tetrabutylammonium bromide (TBAB)
- Deionized water
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of ethanolamine (5 molar equivalents) and a 40% aqueous solution of potassium hydroxide (1 molar equivalent) is prepared.
- Tetrabutylammonium bromide (TBAB, 10 mol%) is added to the mixture as the phase-transfer catalyst.

- The mixture is stirred vigorously, and ethyl bromide (1 molar equivalent) is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the reaction mixture is heated to 60-65°C and stirred for 3-4 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude N-ethylethanolamine is purified by vacuum distillation to yield a colorless liquid.

Step 2: Synthesis of **tert-Butyl Ethyl(2-hydroxyethyl)carbamate**

This protocol is a standard procedure for the N-Boc protection of secondary amines.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials and Reagents:

- N-Ethylethanolamine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium hydroxide (NaOH)
- 1,4-Dioxane
- Deionized water

- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of N-ethylethanolamine (1 molar equivalent) in a 10:1 mixture of 1,4-dioxane and water, add sodium hydroxide (2 molar equivalents).
- The mixture is cooled to 0°C in an ice bath.
- Di-tert-butyl dicarbonate (1.1 molar equivalents) is added portion-wise to the stirred solution.
- The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford **tert-butyl ethyl(2-hydroxyethyl)carbamate** as a colorless to light yellow oil.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

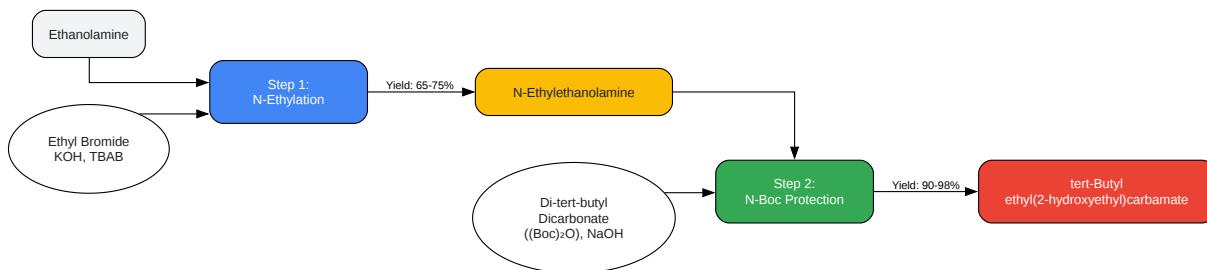

Step	Reaction	Key Reagents	Solvent	Temperature (°C)	Time (h)	Typical Yield (%)
1	N-Ethylation	Ethanolamine, Ethyl bromide, KOH, TBAB	Water	60-65	3-4	65-75
2	N-Boc Protection	N-Ethylethanamine, (Boc) ₂ O, NaOH	1,4-Dioxane/Water	0 to RT	14	90-98

Table 2: Physicochemical and Spectroscopic Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Boiling Point (°C)	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)
N-Ethylethanamine	C ₄ H ₁₁ NO	89.14	Colorless liquid	169-171	2.85 (t, 2H), 2.68 (q, 2H), 2.55 (t, 2H), 1.05 (t, 3H)	59.8, 51.5, 49.2, 14.8
tert-Butyl ethyl(2-hydroxyethyl)carbamate	C ₉ H ₁₉ NO ₃	189.25	to light yellow oil	-	3.75 (t, 2H), 3.30 (t, 2H), 3.25 (q, 2H), 1.48 (s, 9H), 1.12 (t, 3H)	156.5, 80.0, 61.0, 50.5, 44.0, 28.5, 13.5

Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrument calibration.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **tert-Butyl ethyl(2-hydroxyethyl)carbamate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Boc-anhydride [en.hightfine.com]

- To cite this document: BenchChem. [Synthesis of tert-Butyl Ethyl(2-hydroxyethyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b136270#synthesis-of-tert-butyl-ethyl-2-hydroxyethyl-carbamate-from-ethanolamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com